molecular formula C9H9N3O2S2 B2811607 [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 497174-93-3

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B2811607
CAS No.: 497174-93-3
M. Wt: 255.31
InChI Key: PMGRDLPMNWUUHO-UHFFFAOYSA-N
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Description

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a synthetic compound based on the 1,2,4-triazole heterocyclic system, a scaffold recognized for its significant and wide-ranging pharmacological potential . This specific molecule is designed as a key intermediate for researchers working in medicinal chemistry and drug discovery. The core 1,2,4-triazole structure is a privileged scaffold in pharmaceutical development, with derivatives exhibiting a broad spectrum of biological activities . Compounds featuring the 1,2,4-triazole-3-thioether motif, similar to this one, have been extensively investigated for their antimicrobial properties , showing efficacy against various bacterial and fungal strains . Furthermore, such derivatives are prominent in the research of anti-inflammatory agents , with studies focusing on their potential as selective COX-2 inhibitors, which is a common target for non-steroidal anti-inflammatory drugs . The structure incorporates a thienyl ring, a feature known to influence the molecule's electronic distribution and can enhance its binding to biological targets, while the acetic acid moiety provides a handle for further chemical functionalization into amides or salt forms, allowing for the fine-tuning of physicochemical properties . Researchers utilize this compound as a building block for the synthesis of more complex molecules, such as amides and hydrazides, or for the creation of various inorganic and organic salts to study structure-activity relationships, pharmacokinetics, and toxicity profiles . In silico analyses of analogous triazole compounds often predict a favorable pharmacological profile and low mutagenic potential, making them attractive starting points for lead optimization . This product is intended for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use of any kind, nor for human consumption.

Properties

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGRDLPMNWUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Thioacetic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and thienyl rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in agrochemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The thienyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Key structural analogs differ in substituents at positions 4 and 5 of the triazole core, which influence properties such as melting points, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name R<sup>4</sup> R<sup>5</sup> Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid (Target) Methyl Thien-2-yl C9H8N3O2S2 270.32 Not reported Not explicitly stated; inferred antimicrobial potential
2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.1) H Thiophen-3-ylmethyl C9H8N3O2S2 269.30 188–189 Synthetic intermediate
[(4-Ethyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid Ethyl Thien-2-yl C10H11N3O2S2 269.34 Not reported Heterocyclic building block
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) Allyl Pyridin-2-yl C12H11N4O2S 291.30 109–111 Potential pharmacological activity
{[4-Amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid Amino 2-Methyl-3-furyl C9H10N4O3S 278.27 Not reported Biochemical research reagent
Key Observations:

Substituent Effects on Melting Points :

  • Compound 1.1 (R<sup>5</sup> = thiophen-3-ylmethyl) exhibits a high melting point (188–189°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
  • Allyl and pyridinyl substituents (7a) lower the melting point to 109–111°C, suggesting reduced crystallinity .

Amino groups () may improve water solubility and hydrogen-bonding capacity, relevant for drug design .

Biological Implications :

  • Thiophene and pyridine moieties (common in 1.1 and 7a) are associated with antimicrobial and anticancer activities, as seen in related triazole derivatives .
  • The target compound’s thien-2-yl group may confer distinct electronic properties, influencing binding to biological targets like enzymes or receptors .
Analytical Characterization :
  • 1H/13C NMR and Elemental Analysis : Standard for confirming structure and purity (e.g., compound 7a in ) .
  • HPLC-DAD () : Used for quantifying active pharmaceutical ingredients in triazole derivatives, ensuring quality control .

Biological Activity

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS: 497174-93-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₉H₉N₃O₂S₂
  • Molar Mass : 255.32 g/mol
  • Structure : The compound features a triazole ring and a thioacetic acid moiety, which are pivotal for its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : Compounds containing triazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that related compounds can affect various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens:

  • Antibacterial and Antifungal : Similar triazole derivatives have been reported to have comparable antibacterial and antifungal activities against organisms like Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated IC50 values indicating significant inhibition of cell growth in breast cancer cell lines .
Study 2 Antimicrobial ActivityShowed effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting over 80% inhibition .
Study 3 Anti-inflammatoryFound to reduce inflammatory markers in animal models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : They may interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some triazoles induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the established synthetic routes for [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid, and how is its structure confirmed?

The synthesis typically involves cyclization of thiosemicarbazides or hydrazides with chloroacetic acid derivatives under reflux conditions. For example, intramolecular cyclization of hydrazides with ethylisothiocyanate in acetic acid is a common step, followed by purification via recrystallization . Structural confirmation employs elemental analysis, IR spectroscopy (to identify thioether and carboxyl groups), and 1H^1H-NMR (to verify substituent positioning). Chromatography (TLC/HPLC) and mass spectrometry ensure purity and molecular weight validation .

Q. What substituent variations are commonly explored in 1,2,4-triazole derivatives to enhance bioactivity?

Substituents like 2,4-dimethoxyphenyl, morpholinomethylene, and hydroxy(phenyl)methyl groups are introduced to modulate antimicrobial and antifungal activity. Methoxy groups at specific positions (e.g., 3,4-dimethoxy) are linked to improved pharmacokinetic properties due to increased lipophilicity . Thiophene and xanthine moieties are also incorporated to study antiradical or CNS-targeted effects .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield during triazole cyclization?

Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 15–20% increase) by enhancing energy transfer during cyclization. Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to stabilize intermediates. Temperature control (80–100°C) minimizes side reactions like thioester hydrolysis .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in triazole derivatives?

SAR studies involve systematic substitution of the triazole core with electron-withdrawing/donating groups and measuring MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. For example, fluorophenyl or nitrobenzamide substituents enhance Gram-positive bacterial inhibition, while bulky groups like indole reduce solubility but improve membrane penetration . Dose-response curves and molecular docking (e.g., targeting CYP51 in fungi) further elucidate mechanisms .

Q. How do degradation products of this compound impact pharmacological profiles?

Degradation under acidic/basic conditions produces thiophene or acetic acid fragments, which may retain bioactivity but increase toxicity. Mass balance studies (HPLC-UV) quantify degradation impurities, while accelerated stability testing (40°C/75% RH) identifies critical storage conditions. Impurity profiling via LC-MS ensures compliance with ICH guidelines .

Q. What advanced analytical techniques resolve contradictions in antiradical activity data for triazole derivatives?

Conflicting antiradical results (e.g., reduced activity with 4-fluorobenzylidene vs. high activity with 2-hydroxybenzylidene) are resolved using ESR spectroscopy to quantify radical scavenging kinetics. Computational DFT calculations identify electron-donating substituents that stabilize radical intermediates, explaining activity variations .

Q. How does salt formation influence bioavailability and stability of triazole-based compounds?

Sodium or potassium salts of the acetic acid moiety enhance aqueous solubility (e.g., 2–3-fold increase) but may reduce membrane permeability. Zinc or copper chelates improve thermal stability but require pH-dependent dissolution studies. Bioavailability is assessed via Caco-2 cell permeability assays and pharmacokinetic profiling in rodent models .

Q. What strategies mitigate contradictions in substituent effects on antiradical vs. antimicrobial activity?

Hybrid derivatives (e.g., combining thiophene and xanthine groups) balance hydrophilic-lipophilic properties. Multivariate analysis (PCA or PLS) correlates substituent descriptors (Hammett σ, LogP) with dual bioactivity, guiding rational design .

Q. How is antiradical activity mechanistically distinguished from antioxidant effects in triazole derivatives?

Antiradical activity (e.g., DPPH/ABTS assays) measures direct radical quenching, while antioxidant assays (ORAC) evaluate chain-breaking activity. Fluorescence probes (e.g., H2DCFDA) quantify intracellular ROS scavenging, confirming target engagement in cellular models .

Q. What computational tools predict metabolic pathways and toxicity risks for novel triazole analogs?

ADMET prediction software (e.g., SwissADME, ProTox-II) models hepatic CYP450 metabolism and identifies potential hepatotoxic metabolites. MD simulations assess binding affinity to hERG channels to flag cardiac risks early in development .

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